1-(3,4-Dimethoxyphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Description
1-(3,4-Dimethoxyphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C17H23N5O4S2 and its molecular weight is 425.52. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, identified by its CAS number 922589-43-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiadiazole moiety with a urea group and a dimethoxyphenyl substituent, which may enhance its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C15H20N4O4S, indicating a complex structure that includes nitrogen-rich heterocycles known for their diverse biological activities. The presence of the morpholinoethyl group is particularly noteworthy as it may contribute to increased bioactivity through improved solubility and membrane permeability.
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain thiadiazole derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In one study, a related thiadiazole derivative achieved an IC50 value of 29 μM against the HeLa cell line, suggesting that modifications similar to those in this compound could yield comparable or enhanced activity .
MAO Inhibition
Another area of interest is the potential of this compound as a monoamine oxidase (MAO) inhibitor. A series of thiadiazole derivatives have been synthesized and evaluated for their inhibitory activity against MAO isoforms. The results indicated promising inhibitory effects, with select compounds showing more than 50% inhibition at concentrations as low as 10−4M. The specific IC50 values for these compounds highlight their potential as therapeutic agents in treating conditions such as depression and anxiety .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds featuring the thiadiazole ring have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
Compound | Activity | Cell Line | IC50 Value (μM) |
---|---|---|---|
Thiadiazole derivative 3d | Cytotoxic | HeLa | 29 |
Thiadiazole derivative 3c | Cytotoxic | MCF-7 | 73 |
MAO inhibitor (various derivatives) | Inhibition | - | <10−4 M |
These findings underscore the potential of thiadiazole-based compounds in drug development.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-24-13-4-3-12(11-14(13)25-2)18-15(23)19-16-20-21-17(28-16)27-10-7-22-5-8-26-9-6-22/h3-4,11H,5-10H2,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAWCAXPIDUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.